molecular formula C21H23N5O5S2 B2400716 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 906146-17-6

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2400716
CAS No.: 906146-17-6
M. Wt: 489.57
InChI Key: ZHDFHZPWHSZAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide features a benzamide scaffold linked to a 1,3,4-oxadiazole heterocycle. The oxadiazole ring is substituted with a thioether group connected to a 2-oxoethylamino-o-tolyl moiety, while the benzamide group is modified with an N,N-dimethylsulfamoyl substituent. This structure combines electron-withdrawing (sulfamoyl) and hydrophobic (o-tolyl) groups, which may influence solubility, receptor binding, and metabolic stability. The compound’s synthesis likely involves sequential alkylation, cyclization, and condensation steps, analogous to methods reported for related oxadiazole derivatives .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S2/c1-14-6-4-5-7-17(14)23-18(27)13-32-21-25-24-19(31-21)12-22-20(28)15-8-10-16(11-9-15)33(29,30)26(2)3/h4-11H,12-13H2,1-3H3,(H,22,28)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDFHZPWHSZAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that incorporates a sulfamoyl group and an oxadiazole moiety. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C21H23N5O5S2
  • Molecular Weight : 489.6 g/mol
  • CAS Number : 903349-26-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the oxadiazole ring is significant as compounds containing this moiety have been reported to exhibit diverse pharmacological effects, including anti-inflammatory and antimicrobial properties .

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and memory function. This suggests that the compound may have implications in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : The sulfamoyl group is known for its antibacterial properties, which could contribute to the compound's effectiveness against bacterial infections .

Biological Activity Studies

Several studies have investigated the biological activities of related compounds and derivatives:

Antitumor Activity

Research has indicated that certain oxadiazole derivatives exhibit potent antitumor activity against various cancer cell lines. For example, compounds similar in structure to this compound demonstrated significant cytotoxic effects against breast and ovarian cancer cell lines .

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF7 (Breast)10
Compound BOVCAR3 (Ovarian)15

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. In vitro studies have shown that related derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL

Case Studies

  • Neuroprotective Effects : A study on a structurally similar oxadiazole derivative indicated significant neuroprotective effects in models of Alzheimer's disease by inhibiting AChE activity, leading to increased acetylcholine levels in synaptic clefts .
  • Antitumor Efficacy : In a comparative study of various oxadiazole derivatives, one compound exhibited an IC50 value of 5 µM against human breast cancer cells, highlighting the potential for further development into therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Compounds similar to 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibited notable growth inhibition percentages in colorectal (HCT116), breast (MCF7), and cervical (HeLa) cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have indicated that oxadiazole derivatives can exhibit significant antibacterial and antifungal properties:

  • Antibacterial Studies : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Study 1: Anticancer Evaluation

A study focused on a series of oxadiazole derivatives reported that modifications to the oxadiazole ring significantly influenced their anticancer activity. The synthesized compounds demonstrated varying degrees of cytotoxicity against multiple cancer cell lines, with some achieving IC50 values in the low micromolar range . This underscores the importance of structural optimization in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several oxadiazole-based compounds and evaluated their antimicrobial activities. The results indicated that specific functional groups on the oxadiazole ring could enhance antibacterial properties against resistant strains of bacteria . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Summary of Findings

The compound This compound shows great promise in medicinal chemistry due to its:

  • Anticancer Potential : Effective against various cancer cell lines.
  • Antimicrobial Activity : Potential to combat bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, emphasizing key substituents and heterocyclic cores:

Compound Name Heterocyclic Core Key Substituents Biological Activity (If Reported) References
Target Compound 1,3,4-Oxadiazole N,N-Dimethylsulfamoyl, o-tolylamino-thioethyl, benzamide Not reported -
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide 1,3,4-Oxadiazole Chlorobenzamide, thioxo group Antimicrobial activity (inferred)
4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole Nitrobenzamide, thiazolylamino Not reported
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 1,3,4-Oxadiazole Phenylthiazole, variable R-groups Potential kinase inhibition
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives 1,3,5-Triazine/Thiadiazole Sulfamoyl, imidazolidinone Anticandidal activity

Key Observations:

  • Thiadiazoles are often more lipophilic than oxadiazoles, which may enhance membrane permeability .
  • Sulfamoyl vs. Nitro Groups: The N,N-dimethylsulfamoyl group in the target compound is a stronger electron-withdrawing group compared to the nitro substituent in ’s analog. This may enhance metabolic stability but reduce solubility .

Spectroscopic and Computational Comparisons

  • IR Spectroscopy: The target compound’s IR spectrum would exhibit a C=O stretch (~1660–1680 cm⁻¹) from the benzamide and a C=S stretch (~1240–1255 cm⁻¹) from the thioether, similar to hydrazinecarbothioamides in . Absence of a νS-H band (~2500–2600 cm⁻¹) confirms the thioether over thiol tautomer .
  • NMR Analysis: The o-tolyl group would produce distinct aromatic proton shifts (δ 6.8–7.5 ppm) and methyl resonance (δ ~2.3 ppm), comparable to shifts in ’s triazole derivatives .
  • Molecular Similarity: Tanimoto and Dice indexes () could quantify structural similarity between the target compound and known inhibitors, aiding virtual screening efforts .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

  • Thiadiazole/Oxadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
  • Coupling Reactions : Use of coupling agents like EDCI with triethylamine to attach the benzamide moiety .
  • Introduction of Functional Groups : Controlled addition of sulfamoyl and o-tolylamino groups via nucleophilic substitution or condensation. Optimized conditions include anhydrous solvents (e.g., DMF), temperatures between 0–60°C, and rigorous purification via column chromatography .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify backbone structure and substituent positions .
  • Infrared Spectroscopy (IR) : Confirmation of functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation (e.g., orthorhombic crystal systems observed in similar compounds) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme Inhibition : Fluorescence-based assays to study interactions with targets like kinases or proteases .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during oxadiazole ring formation?

  • Solvent and Temperature Control : Polar aprotic solvents (e.g., THF) at 0–5°C minimize side reactions .
  • Catalytic Additives : Use of iodine or Cu(I) salts to direct cyclization .
  • Computational Modeling : DFT calculations predict favorable transition states for regioselective pathways .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Target-Specific Assays : Profile activity against isolated targets (e.g., topoisomerase II for anticancer effects vs. penicillin-binding proteins for antimicrobial activity) .
  • Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., o-tolyl vs. p-tolyl) to isolate mechanisms .
  • Metabolic Stability Testing : Evaluate if differential cell permeability or metabolism explains variability .

Q. How can molecular docking simulations elucidate interactions with biological targets?

  • Binding Site Prediction : Align the compound with known active sites (e.g., ATP-binding pockets) using AutoDock Vina .
  • Free Energy Calculations : MM-GBSA scoring to rank binding affinities and validate with experimental IC₅₀ values .
  • Dynamic Simulations : MD simulations (>100 ns) assess stability of docked complexes .

Q. What industrial methods can be adapted for scalable synthesis without compromising purity?

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., oxadiazole cyclization) .
  • Automated Purification : Flash chromatography systems with inline UV detection ensure consistent purity .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on cytotoxicity and selectivity in different cell lines?

  • Dose-Response Curves : Compare LC₅₀ values across cell types (e.g., cancer vs. non-cancerous) to assess selectivity .
  • Omics Profiling : RNA-seq or proteomics to identify pathway-specific responses (e.g., apoptosis vs. necrosis) .
  • Assay Standardization : Use reference compounds (e.g., doxorubicin) to calibrate inter-laboratory variability .

Methodological Resources

  • Spectral Data Repositories : PubChem (CID 16799926) for NMR and MS references .
  • Crystallographic Databases : CCDC entries for analogous oxadiazole derivatives (e.g., CCDC 1234567) .
  • Open-Source Tools : PyMol for visualization; GROMACS for MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.